![molecular formula C19H28N2O3 B4532571 3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B4532571.png)
3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone
Description
Introduction "3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone" is a chemical compound that belongs to the class of piperidinones. Piperidinones are a group of organic compounds containing a piperidine ring bonded to a ketone group.
Synthesis Analysis
- The synthesis of similar piperidinones typically involves multi-component reactions. For instance, Khan et al. (2013) reported the synthesis of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, via a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine (Khan et al., 2013).
Molecular Structure Analysis
- The molecular structure of similar compounds often features hydrogen bonding and C-H…π interactions. For example, the structure of the compound synthesized by Khan et al. (2013) was stabilized by these interactions, forming H-bonded dimers in the crystal lattice (Khan et al., 2013).
Chemical Reactions and Properties
- Piperidinones like 3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-1-(3-methylbenzyl)-2-piperidinone often exhibit selectivity as NMDA receptor antagonists, as demonstrated by Zhou et al. (1999) in their study of a similar compound (Zhou et al., 1999).
Physical Properties Analysis
- The physical properties of piperidinones include their crystalline structure, which can be characterized using X-ray diffraction. For example, Khan et al. (2013) described the lattice parameters and space group of a similar compound's crystal structure (Khan et al., 2013).
Chemical Properties Analysis
- Piperidinones typically have unique chemical properties due to their molecular structure. The presence of hydroxyl groups and the piperidine ring in the molecule can lead to specific interactions and properties, as seen in the study by Khan et al. (2013) (Khan et al., 2013).
properties
IUPAC Name |
3-hydroxy-3-[(4-hydroxypiperidin-1-yl)methyl]-1-[(3-methylphenyl)methyl]piperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15-4-2-5-16(12-15)13-21-9-3-8-19(24,18(21)23)14-20-10-6-17(22)7-11-20/h2,4-5,12,17,22,24H,3,6-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNWSEFJLIXPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC(C2=O)(CN3CCC(CC3)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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